molecular formula C7H13N3O B13078776 2-[4-(Aminomethyl)-3-methyl-1H-pyrazol-1-YL]ethan-1-OL

2-[4-(Aminomethyl)-3-methyl-1H-pyrazol-1-YL]ethan-1-OL

Cat. No.: B13078776
M. Wt: 155.20 g/mol
InChI Key: YVAJCRXLDZAPGJ-UHFFFAOYSA-N
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Description

2-[4-(Aminomethyl)-3-methyl-1H-pyrazol-1-YL]ethan-1-OL is a chemical compound with a unique structure that includes a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(Aminomethyl)-3-methyl-1H-pyrazol-1-YL]ethan-1-OL typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 3-methyl-1H-pyrazole with formaldehyde and a primary amine, followed by reduction to yield the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and production rates.

Chemical Reactions Analysis

Types of Reactions

2-[4-(Aminomethyl)-3-methyl-1H-pyrazol-1-YL]ethan-1-OL can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced forms.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may yield amines.

Scientific Research Applications

2-[4-(Aminomethyl)-3-methyl-1H-pyrazol-1-YL]ethan-1-OL has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: The compound can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[4-(Aminomethyl)-3-methyl-1H-pyrazol-1-YL]ethan-1-OL involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    2-[4-(Aminomethyl)phenyl]ethan-1-ol: This compound has a similar structure but with a phenyl ring instead of a pyrazole ring.

    2-[4-(Aminomethyl)-2-methoxyphenoxy]ethan-1-ol: This compound includes a methoxyphenoxy group, providing different chemical properties.

Uniqueness

2-[4-(Aminomethyl)-3-methyl-1H-pyrazol-1-YL]ethan-1-OL is unique due to its pyrazole ring, which imparts specific chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications.

Properties

Molecular Formula

C7H13N3O

Molecular Weight

155.20 g/mol

IUPAC Name

2-[4-(aminomethyl)-3-methylpyrazol-1-yl]ethanol

InChI

InChI=1S/C7H13N3O/c1-6-7(4-8)5-10(9-6)2-3-11/h5,11H,2-4,8H2,1H3

InChI Key

YVAJCRXLDZAPGJ-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1CN)CCO

Origin of Product

United States

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